Acetyl-L-carnitine-d3 (hydrochloride) Acetyl-L-carnitine-d3 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16185623
InChI: InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3;
SMILES:
Molecular Formula: C9H18ClNO4
Molecular Weight: 242.71 g/mol

Acetyl-L-carnitine-d3 (hydrochloride)

CAS No.:

Cat. No.: VC16185623

Molecular Formula: C9H18ClNO4

Molecular Weight: 242.71 g/mol

* For research use only. Not for human or veterinary use.

Acetyl-L-carnitine-d3 (hydrochloride) -

Specification

Molecular Formula C9H18ClNO4
Molecular Weight 242.71 g/mol
IUPAC Name [(2R)-2-acetyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Standard InChI InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3;
Standard InChI Key JATPLOXBFFRHDN-WVKKGGDISA-N
Isomeric SMILES [2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C.[Cl-]
Canonical SMILES CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Acetyl-L-carnitine-d3 (hydrochloride) (CAS: 1334532-17-0) is systematically named (R)-3-(2,2,2-trideuterioacetyl)oxy-4-(trimethylazaniumyl)butanoate hydrochloride . Its molecular formula is C₉H₁₅D₃ClNO₄, with a molecular weight of 242.71 g/mol . The compound features a deuterium-labeled N-methyl group, where three hydrogen atoms are replaced with deuterium, enhancing its utility in stable isotope dilution assays .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name(R)-3-Acetoxy-4-(trimethylammonio)butyrate Hydrochloride
SMILES[²H]C([²H])([²H])C(=O)OC@HCN+(C)C.Cl
InChI KeyJATPLOXBFFRHDN-SPMMGKNWSA-N
SolubilityDMF, DMSO, ethanol

Synthesis and Characterization

Synthetic Pathways

Deuteration is achieved via hydrogen-deuterium exchange under acidic conditions, selectively replacing hydrogens in the N-methyl group . Post-synthetic purification involves reverse-phase high-performance liquid chromatography (HPLC), yielding ≥95% chemical purity and ≥98% isotopic enrichment .

Analytical Validation

Quality control protocols employ:

  • ¹H NMR: To confirm deuterium incorporation and absence of protonated impurities .

  • LC-MS/MS: Quantifies isotopic purity using selected reaction monitoring (SRM) transitions (e.g., m/z 207.1 → 85.1 for the deuterated form vs. m/z 204.1 → 85.1 for the native molecule) .

Applications in Biomedical Research

Role as an Internal Standard in Metabolomics

Acetyl-L-carnitine-d3 (hydrochloride) is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying endogenous acetylcarnitine. Its use corrects for matrix effects and ionization efficiency variations, achieving <5% inter-assay variability .

Table 2: SRM Parameters for LC-MS/MS Quantification

ParameterAcetyl-L-carnitineAcetyl-L-carnitine-d3
Precursor Ion (m/z)204.1207.1
Product Ion (m/z)85.185.1
Collision Energy (eV)1515

Biomarker Discovery in Major Depressive Disorder

A landmark 2022 study analyzed serum from 132 MDD patients and 76 controls, revealing 38% lower acetylcarnitine levels in MDD cohorts (p < 0.001) . Crucially, these deficits persisted regardless of antidepressant exposure, establishing acetylcarnitine as a treatment-agnostic diagnostic biomarker . Post-remission samples showed normalization of acetylcarnitine concentrations, correlating with clinical improvement (AUC = 0.89) .

Pharmacological and Mechanistic Insights

Neuropharmacological Effects

Preclinical studies suggest acetylcarnitine modulates:

  • Glutamatergic neurotransmission: Restores hippocampal NMDA receptor expression in rodent depression models .

  • Neuroplasticity: Upregulates BDNF and synaptophysin in prefrontal cortical neurons .

Future Directions and Clinical Implications

Targeted Metabolomics

Integration of acetyl-L-carnitine-d3 (hydrochloride) into multi-analyte panels could enhance diagnostic specificity for MDD subtypes. Ongoing trials are evaluating its utility in predicting treatment resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator